molecular formula C21H17N3O2 B5611923 3,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B5611923
M. Wt: 343.4 g/mol
InChI Key: ONDBTMPHFORSJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide often involves complex reactions. For instance, compounds involving pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyridines have been synthesized through reactions involving N-(pyridin-2-yl)benzimidamides and phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, showcasing a metal-free synthesis approach with high yields (Zheng et al., 2014). Similarly, efficient methods for synthesizing benzoxazoles, benzimidazoles, and oxazolo[4,5-b]pyridines have been described, employing catalytic amounts of commercially available catalysts under solvent-free conditions for good to excellent yields (Hojati et al., 2011).

Molecular Structure Analysis

The crystal structure of compounds containing the oxazolo[4,5-b]pyridin moiety has been analyzed, demonstrating the importance of inversion dimers via pairs of N—H⋯N hydrogen bonds and π-stacking interactions between aromatic systems (Repich et al., 2017). These structural features are crucial for understanding the molecular interactions and stability of such compounds.

Future Directions

The future directions for “3,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide” could involve further exploration of its potential biological activities, given that similar oxazolo[4,5-b]pyridine derivatives have shown anticancer activity . Additionally, the development of more efficient synthesis methods could also be a focus of future research.

properties

IUPAC Name

3,4-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-13-5-6-16(12-14(13)2)20(25)23-17-9-7-15(8-10-17)21-24-19-18(26-21)4-3-11-22-19/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDBTMPHFORSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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